tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl group, a hydroxyl group, and a carboxylate group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can be achieved through multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, leading to the formation of the desired pyrazolopyrazine derivative. The reaction conditions typically include mild temperatures and the use of a suitable solvent to facilitate the reaction.
Chemical Reactions Analysis
tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylate group, to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate include:
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- 7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7-dicarboxylate
These compounds share structural similarities, such as the presence of tert-butyl and hydroxyl groups, but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its pyrazolopyrazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N3O3 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-8-6-15-9(10(16)5-13-15)7-14(8)11(17)18-12(2,3)4/h5,8,16H,6-7H2,1-4H3 |
InChI Key |
DATHONHSHXFDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C(C=N2)O)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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